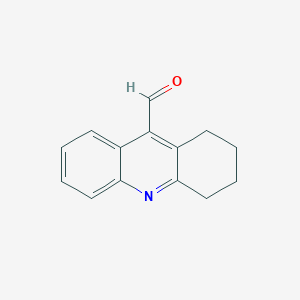![molecular formula C13H13Cl2N3O2 B3029580 1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole CAS No. 71245-23-3](/img/structure/B3029580.png)
1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole
Overview
Description
1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole is a synthetic organic compound characterized by its unique structure, which includes a triazole ring and a dioxolane moiety
Mechanism of Action
Target of Action
Etaconazol, also known as Itraconazole, is a triazole antifungal agent . Its primary target is the fungal cytochrome P-450 dependent enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the conversion of lanosterol to ergosterol, a vital component of fungal cell membranes .
Mode of Action
Etaconazol interacts with its target enzyme by forming a complex with the active site, or the haem iron, of the fungal enzyme . This interaction inhibits the enzyme’s function, blocking the conversion of lanosterol to ergosterol . The disruption in the synthesis of ergosterol leads to changes in the fungal cell membrane, affecting its integrity and function .
Biochemical Pathways
The inhibition of lanosterol 14-α-demethylase by Etaconazol affects the ergosterol biosynthesis pathway . This results in the accumulation of 14-methylsterol and depletion of ergosterol in fungal cells, leading to disruptions in membrane structure and function . The affected pathway and its downstream effects contribute to the antifungal activity of Etaconazol.
Pharmacokinetics
The pharmacokinetic properties of Etaconazol include absorption, distribution, metabolism, and excretion (ADME). Etaconazol has a bioavailability of approximately 55%, which is maximal if taken with a full meal . It is extensively metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of Etaconazol is approximately 21 hours, and it is excreted via the kidneys (35%) and feces (54%) .
Result of Action
The action of Etaconazol leads to molecular and cellular effects that inhibit the growth of fungi and promote their death . By disrupting the synthesis of ergosterol, a key component of the fungal cell membrane, Etaconazol compromises the integrity and function of the membrane . This results in the inhibition of fungal cell growth and proliferation .
Action Environment
The action, efficacy, and stability of Etaconazol can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of enzyme activity, including through disruption of hydrogen bonds that provide enzyme structure . Additionally, the temperature can influence the rate of enzymatic reactions, with higher temperatures increasing the frequency of collisions between enzymes and substrates . Furthermore, the concentration of substrates in the environment can also affect how efficiently an enzymatic reaction proceeds .
Biochemical Analysis
Biochemical Properties
It is known that Etaconazol has a lower spore germination inhibitory effect than 70% thiophanate-methyl, but is higher than 50% imazalil and 45% prochraz This suggests that Etaconazol interacts with certain enzymes and proteins involved in fungal spore germination
Cellular Effects
The cellular effects of Etaconazol are primarily observed in its antifungal activity. It inhibits the growth of fungi, such as Fusarium moniliforme, by retarding the increase in dry weight This indicates that Etaconazol influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
The synthesis of 1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 2,4-dichlorophenyl hydrazine with ethyl glyoxylate to form the corresponding hydrazone. This intermediate is then cyclized to form the triazole ring. The final step involves the formation of the dioxolane ring through a reaction with ethylene glycol under acidic conditions .
Industrial production methods often utilize continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium azide or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
1-[2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole can be compared with other similar compounds, such as:
Propiconazole: Another triazole-based compound used as a fungicide.
Tebuconazole: A triazole fungicide with a similar mode of action but different chemical properties and applications.
Properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-2-10-6-19-13(20-10,18-8-16-7-17-18)11-4-3-9(14)5-12(11)15/h3-5,7-8,10H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHMUDDSCKZDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COC(O1)(C2=C(C=C(C=C2)Cl)Cl)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+)](/img/structure/B3029501.png)
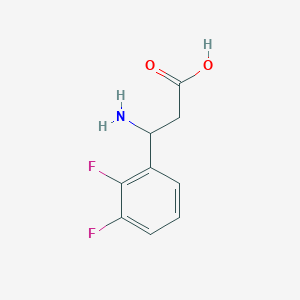
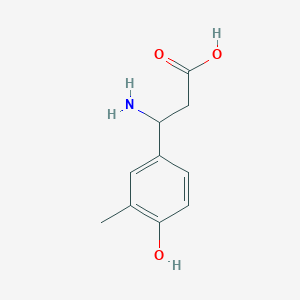
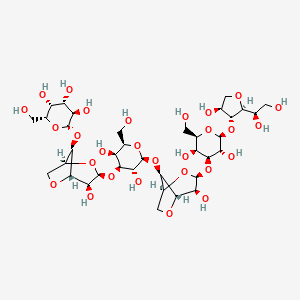
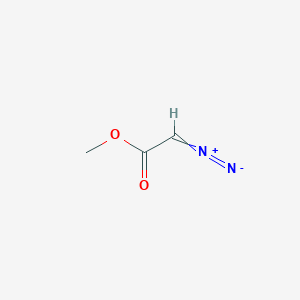
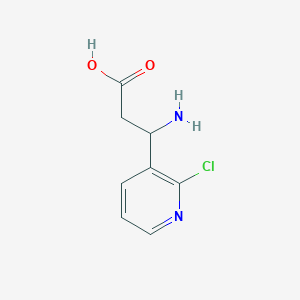
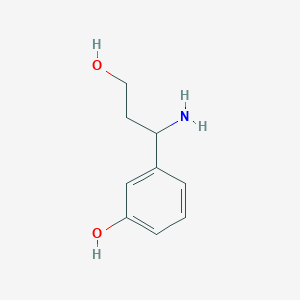
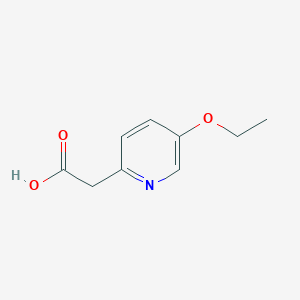
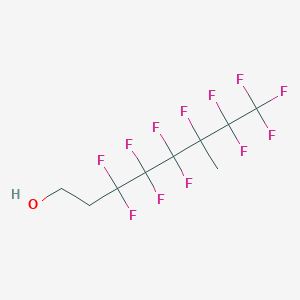

![1,3-Diisopropyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B3029518.png)
